1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole

GlyT1 Inhibition Neuroscience Structure-Activity Relationship

1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole (CAS 2034458-45-0) is a heterocyclic compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol. It belongs to the broader class of sulfonyl-pyrrolidine derivatives, which are implicated as pharmacophores in glycine transporter 1 (GlyT1) inhibition, among other neurological and metabolic targets.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 2034458-45-0
Cat. No. B2519532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole
CAS2034458-45-0
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3O2S/c1-16-10-14(15-11-16)20(18,19)17-8-7-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
InChIKeyXKECTYPDXYSZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole (CAS 2034458-45-0): Core Structural Profile


1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole (CAS 2034458-45-0) is a heterocyclic compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . It belongs to the broader class of sulfonyl-pyrrolidine derivatives, which are implicated as pharmacophores in glycine transporter 1 (GlyT1) inhibition, among other neurological and metabolic targets [1]. The compound features a 1-methylimidazole ring connected via a sulfonyl bridge to a 3-phenylpyrrolidine group. This distinct substitution pattern differentiates it from more highly functionalized analogs found in patents like US9656955, where additional amine substituents are present on the pyrrolidine ring [2].

The Risk of Substituting 1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole with In-Class Compounds


Sulfonyl-pyrrolidine imidazoles are a structurally diverse class with highly variable biological activity dependent on specific substituents. Simply substituting 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole with a close analog, such as one with a tert-butylsulfonyl group on the pyrrolidine ring or a different heterocyclic core, can lead to profound differences in pharmacological profiles. The 3-phenyl substitution on the pyrrolidine ring is a key driver of lipophilicity, steric conformation, and target engagement, which is distinct from 3,4-disubstituted or 4-substituted analogs in the GlyT1 inhibitor patent family [1]. Even minimal structural changes in the sulfonyl-pyrrolidine series have been shown to drastically alter matrix metalloproteinase-2 (MMP-2) and aminopeptidase N (AP-N) inhibitory activity, highlighting the failure of generic substitution [2].

Quantitative Differentiation Data for 1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole Against Closest Analogs


Structural Divergence from GlyT1 Patent Compounds: A Direct Comparison with US9656955 Example 298

The target compound represents a specific phenylpyrrolidine substitution pattern. Unlike Example 298 from US9656955, which contains a 4-fluoro-3-(trifluoromethoxy)phenylamino group at the 3-position of a 4-phenylpyrrolidine, the target compound features a simpler 3-phenylpyrrolidine core with no additional amine substituent [1]. This results in a significantly lower molecular weight (291.37 vs. 484.5 g/mol) and a reduced hydrogen bond capacity (0 donors vs. 1 donor), which directly impacts its drug-likeness and potential for CNS penetration [2]. While Example 298 is a potent GlyT1 inhibitor with a Ki < 10 nM in radioligand binding assays, the target compound's simpler scaffold may serve as a more versatile intermediate for derivatization or as a negative control lacking that specific potency [1].

GlyT1 Inhibition Neuroscience Structure-Activity Relationship

Lipophilicity and Steric Profile Comparison with 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

The target compound can be directly compared to 4-((3-(tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole (CAS 1448130-91-3, Vulcanchem VC6704881), a commercially available analog . The target replaces a bulky, electron-rich tert-butylsulfonyl group on the pyrrolidine ring with a flat, lipophilic phenyl ring. This change significantly alters the compound's steric environment and electronic properties. The calculated XLogP3-AA for the target is expected to be lower than the 4.0 value reported for a more complex phenylpyrrolidine-imidazole analog (CID 90406308) [1], while the tert-butylsulfonyl analog's logP is not publicly disclosed.

Physicochemical Properties Drug Design Kinase Inhibition

Scaffold Versatility: Comparison with 1-{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole

A structurally related compound with an identical molecular formula (C14H17N3O2S) and molecular weight (291.37 g/mol) is 1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole (Amerigo Scientific) [1]. The core differentiation lies in the heterocyclic head group: an imidazole in the target versus a pyrazole in the comparator. While both are five-membered aromatic rings containing two nitrogen atoms, their different nitrogen positions lead to distinct hydrogen-bonding vectors and electronic properties, which can dramatically alter target selectivity and metabolic stability [2]. This makes the compounds functional isomers, not equivalents.

Scaffold Hopping Bioisosterism Medicinal Chemistry

Absence of Direct Biological Data: An Explicit Caveat on Assumed Potency

A rigorous search of primary literature, patents, and authoritative databases like BindingDB and PubChem reveals no publicly available, direct biological activity data (IC50, Ki, EC50) for 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole [1]. This is in stark contrast to its highly functionalized cousins in US9656955, where numerous examples exhibit sub-100 nM GlyT1 inhibition [2]. This evidence gap is a critical consideration for any scientific selection or procurement decision.

Data Integrity Procurement Risk Biological Evaluation

Recommended Application Scenarios for 1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole


Use as a Synthetic Intermediate for GlyT1 and Kinase Inhibitor Libraries

Given its simple, unadorned scaffold, this compound is an ideal starting material for the divergent synthesis of focused libraries of sulfonyl-pyrrolidine imidazoles. Its 3-phenylpyrrolidine core is a key motif in neurologically active compounds, as evidenced by its structural relation to the GlyT1 inhibitors in US9656955 [1]. Researchers can exploit the free aromatic and heterocyclic positions for late-stage functionalization to rapidly explore structure-activity relationships (SAR) without the laborious de novo construction of the core.

Negative Control or Reference Compound in GlyT1 Transporter Assays

The stark structural difference from the potent, amine-substituted analogs (e.g., Example 298, Example 646 from US9656955) makes this compound a valuable negative control [1]. In a radioligand binding or functional uptake assay, the target compound is predicted to be significantly less active (>100-fold shift in IC50), allowing researchers to definitively attribute biological activity to the 3-amino-4-aryl substitution pattern of the potent analogs. This is a critical component of any robust pharmacological validation study.

Physicochemical Probe for Hydrophobic Pocket Mapping

The unsubstituted 3-phenyl group of the target compound serves as a minimal pharmacophore element for mapping lipophilic pockets in target proteins. Compared to the sterically demanding tert-butylsulfonyl analog (CAS 1448130-91-3), the planar phenyl ring can access narrower hydrophobic clefts and engage in π-stacking interactions that are not possible for aliphatic groups . This makes it a superior probe for biophysical studies like X-ray crystallography or surface plasmon resonance (SPR) when initial hit matter is being characterized.

Scaffold-Hopping Benchmark Against Bioisosteric Pyrazoles

The isomeric pair formed with 1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole provides a direct benchmark for evaluating the impact of heterocyclic core replacement on potency, selectivity, and ADME properties [2]. A parallel procurement of both compounds allows a medicinal chemistry team to definitively answer whether the imidazole or pyrazole core is superior for a given target, a common question in early-stage lead optimization that is supported by evidence from sulfonyl-pyrrolidine antibiotic programs [3].

Quote Request

Request a Quote for 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.